1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxymethyl)-7-(4-methylphenyl)-
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Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxymethyl)-7-(4-methylphenyl)- is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxymethyl)-7-(4-methylphenyl)- can be achieved through a multi-step reaction sequence. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of amines, carbonyl compounds, and azides in a one-pot, three-step cascade process. This method is efficient and minimizes chemical waste .
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxymethyl)-7-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxymethyl)-7-(4-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: This compound is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxymethyl)-7-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, resulting in the desired biological effect .
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxymethyl)-7-(4-methylphenyl)- can be compared with other similar compounds such as:
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives: These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Benzotriazoles: These compounds have a similar triazole ring but differ in their overall structure and properties.
Properties
CAS No. |
86869-97-8 |
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Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
3-(methoxymethyl)-7-(4-methylphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C13H13N5O/c1-9-3-5-10(6-4-9)11-7-14-18-12(8-19-2)16-17-13(18)15-11/h3-7H,8H2,1-2H3 |
InChI Key |
ADVUVZSEPXOJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)COC |
Origin of Product |
United States |
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